molecular formula C18H12IN3OS B5816131 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide

Cat. No.: B5816131
M. Wt: 445.3 g/mol
InChI Key: MENLJTBCLNOALQ-UHFFFAOYSA-N
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Description

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group and an iodobenzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by further functionalization to introduce the iodobenzamide group . The reaction conditions often involve heating the reagents in a suitable solvent such as benzene or toluene, with catalysts like FeCl3 or CuI to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. This method involves the use of multiple reactors in series, where each reactor performs a specific step in the synthesis without the need for intermediate purification .

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[2,1-b][1,3]thiazole derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLJTBCLNOALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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